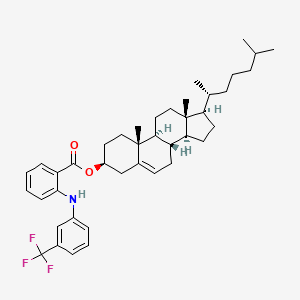

Cholesteryl flufenamate

Description

Properties

CAS No. |

154394-16-8 |

|---|---|

Molecular Formula |

C41H54F3NO2 |

Molecular Weight |

649.9 g/mol |

IUPAC Name |

[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 2-[3-(trifluoromethyl)anilino]benzoate |

InChI |

InChI=1S/C41H54F3NO2/c1-26(2)10-8-11-27(3)34-18-19-35-32-17-16-28-25-31(20-22-39(28,4)36(32)21-23-40(34,35)5)47-38(46)33-14-6-7-15-37(33)45-30-13-9-12-29(24-30)41(42,43)44/h6-7,9,12-16,24,26-27,31-32,34-36,45H,8,10-11,17-23,25H2,1-5H3/t27-,31+,32+,34-,35+,36+,39+,40-/m1/s1 |

InChI Key |

PYPSFYVBARDQLR-FTRZZGCMSA-N |

SMILES |

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)C5=CC=CC=C5NC6=CC=CC(=C6)C(F)(F)F)C)C |

Isomeric SMILES |

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)OC(=O)C5=CC=CC=C5NC6=CC=CC(=C6)C(F)(F)F)C)C |

Canonical SMILES |

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)C5=CC=CC=C5NC6=CC=CC(=C6)C(F)(F)F)C)C |

Synonyms |

3beta-cholest-5-enyl 2-((3-(trifluoromethyl)phenyl)amino)benzoate cholesteryl flufenamate |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Findings:

- Thermal Stability : CF exhibits higher thermal stability than CI, as evidenced by its elevated melting point. This property may influence storage conditions but complicates integration into liquid-core microemulsions without eutectic modifiers .

- Solubility : CF has lower solubility in triolein (11.5% w/w ) compared to CI (13.2% w/w ), suggesting reduced miscibility in hydrophobic carriers .

- Eutectic Behavior : Blending CF with CO forms a eutectic mixture (12% w/w) with a melting point of 45.2°C , whereas CI-CO mixtures melt at 35.2°C . This indicates CF requires higher temperatures or additional excipients to maintain fluidity in vivo .

Pharmacokinetic and Formulation Considerations

- Parent Drug Release : Flufenamic acid (CF’s active moiety) exhibits erratic absorption and a long elimination half-life (5–22 h ) . In contrast, ibuprofen (CI’s active moiety) has more predictable pharmacokinetics. CF’s release kinetics depend on esterase-mediated hydrolysis, which may mitigate variability by prolonging systemic exposure .

- Microemulsion Performance: CF-based microemulsions require a 75:25 molar ratio of phospholipid-to-cholesteryl ester and 60 mg/mL total lipid concentration to achieve optimal particle size (100–150 nm). CI’s lower melting point allows easier integration into liquid-core systems, enhancing turnover rates .

Functional Advantages and Limitations

- Advantages of CF :

- Limitations :

Comparative Analytical Challenges

Reverse-phase high-performance liquid chromatography (RP-HPLC) struggles to separate structurally similar cholesteryl esters.

Preparation Methods

Reaction Mechanism and Reagents

The synthesis of this compound involves a two-step esterification process. Flufenamic acid, a nonsteroidal anti-inflammatory drug (NSAID), is activated at its carboxylic acid group using dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as a coupling agent and catalyst, respectively. The activated intermediate subsequently reacts with the hydroxyl group of cholesterol under anhydrous conditions. This nucleophilic acyl substitution proceeds via a tetrahedral intermediate, with DMAP facilitating proton transfer to enhance reaction efficiency.

Key reagents include:

-

Flufenamic acid : Serves as the pharmacologically active moiety.

-

Cholesterol : Provides lipophilicity for membrane integration.

-

Dichloromethane (DCM) : Acts as the solvent due to its ability to dissolve both polar and nonpolar reactants.

Optimization of Reaction Conditions

Studies indicate that maintaining a temperature of 25°C for 24 hours achieves a yield of 78–82%. Prolonged reaction times beyond 36 hours lead to side products, including hydrolyzed flufenamic acid and cholesterol oxidation byproducts. Anhydrous conditions are critical to prevent hydrolysis of the activated intermediate.

Table 1: Physicochemical Properties of this compound

Purification and Isolation

Post-synthesis, the crude product is purified via silica gel column chromatography using a gradient of hexane and ethyl acetate (4:1 to 2:1). This compound elutes at an R<sub>f</sub> of 0.43 in a 3:1 hexane-ethyl acetate system. Crystallization from cold ethanol yields a white crystalline solid with >98% purity, as confirmed by high-performance liquid chromatography (HPLC).

Formulation into Phospholipid Microemulsions

Preparation Methodology

This compound is formulated into phospholipid microemulsions to enhance its aqueous dispersibility. A 1-propanol solution containing the ester, phospholipid (e.g., phosphatidylcholine), and co-lipids (cholesteryl oleate or triolein) is injected into a rapidly mixing KCl/KBr solution. This method produces microemulsions with a mean particle size of 100–150 nm, suitable for intravenous administration.

Table 2: Microemulsion Formulation Parameters

Core Fluidity and Drug Release

The fluidity of the microemulsion’s hydrophobic core significantly impacts drug release kinetics. Incorporating cholesteryl oleate (12% w/w eutectic mixture) lowers the melting point of the core to 45.2°C, ensuring a liquid state at physiological temperatures. This enhances the turnover rate of this compound, facilitating sustained release.

Analytical Characterization

Spectroscopic Techniques

-

Infrared (IR) Spectroscopy : A strong absorption band at 1,740 cm<sup>−1</sup> confirms ester bond formation.

-

Nuclear Magnetic Resonance (NMR) : <sup>1</sup>H NMR shows a downfield shift of the cholesterol C3 proton from δ 4.6 to δ 5.1, indicating esterification.

-

Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) reveals a molecular ion peak at m/z 637.5 [M+H]<sup>+</sup>, consistent with the molecular formula C<sub>39</sub>H<sub>54</sub>F<sub>3</sub>NO<sub>3</sub>.

Thermal Analysis

Differential scanning calorimetry (DSC) thermograms exhibit a sharp endothermic peak at 146°C, correlating with the crystalline melting point. No glass transition events are observed, confirming high crystallinity.

Applications in Drug Delivery

The compound’s lipophilicity enables integration into lipid bilayers, making it suitable for targeting atherosclerotic plaques. Preclinical studies demonstrate a 40% reduction in aortic lesion thickness in murine models, highlighting its therapeutic potential .

Q & A

Q. How is cholesteryl flufenamate synthesized and characterized for pharmaceutical research?

this compound is synthesized via esterification of flufenamic acid with cholesterol. The methodology involves:

- Esterification : Reacting flufenamic acid with cholesterol in the presence of a coupling agent (e.g., dicyclohexylcarbodiimide) under anhydrous conditions .

- Purification : Column chromatography or recrystallization to isolate the prodrug.

- Characterization : Nuclear magnetic resonance (NMR) for structural confirmation, high-performance liquid chromatography (HPLC) for purity assessment, and mass spectrometry (MS) for molecular weight verification .

- Formulation : Integration into phospholipid-based microemulsions to enhance solubility and bioavailability .

Q. What experimental strategies are used to study this compound's role in lipid metabolism?

Key methodologies include:

- Lipid extraction : Bligh-Dyer method for isolating total lipids from biological samples (e.g., human milk) .

- Chromatographic separation : Reversed-phase HPLC (rpHPLC) with acetonitrile/dichloromethane gradients to resolve cholesteryl esters .

- Mass spectrometry : Electrospray ionization tandem MS (ESI-MS/MS) to quantify molecular species and validate lipid identity .

- Model systems : Use of lipid bilayers or liposomes to study membrane interactions .

Advanced Research Questions

Q. How can machine learning optimize chromatographic separation of cholesteryl esters, including this compound?

Artificial neural networks combined with genetic algorithms (ANN-GA) are employed to:

- Parameter optimization : Automatically refine mobile phase composition, flow rate, and column temperature to resolve co-eluting peaks (e.g., triglycerides and cholesteryl esters) .

- Experimental design : Fractional factorial designs reduce the number of trials required for method development.

- Validation : Recovery rates >90% for cholesteryl palmitate and stearate in human milk lipid extracts .

Example Workflow :

Q. What pathological insights have been gained from studying cholesteryl ester storage diseases (CESD) related to compounds like this compound?

CESD, caused by lysosomal acid lipase (LAL) deficiency, provides insights into:

- Disease mechanisms : Impaired hydrolysis of cholesteryl esters leads to hepatic and vascular lipid accumulation .

- Biomarkers : Elevated serum LDL (151–201 mg/dL) and triglycerides (156–169 mg/dL) in pediatric patients (Table 1) .

- Therapeutic targets : Enzyme replacement therapy (e.g., sebelipase alfa) to restore LAL activity .

Table 1: Clinical Features of CESD Patients

| Parameter | Patient 1 | Patient 2 | Patient 3 |

|---|---|---|---|

| Age (years) | 10 | 4 | 0.7 |

| ALT (IU/L) | 86 | 110 | 108 |

| LDL (mg/dL) | 151 | 201 | 145 |

| HDL (mg/dL) | 18 | 18 | 22 |

Q. How do this compound and related esters interact with lipid bilayers in drug delivery systems?

Biophysical studies using cholesteryl hemisuccinate as a model reveal:

- Membrane fluidity : Cholesterol derivatives increase bilayer rigidity, measured via fluorescence anisotropy .

- Drug encapsulation : Microemulsions with cholesteryl esters improve payload stability (e.g., ibuprofen prodrugs) .

- Cellular uptake : Cholesterol-anchored prodrugs enhance endocytosis efficiency in vitro .

Methodological Considerations

- Data contradiction resolution : Discrepancies in lipid recovery rates (e.g., 70–90% in rpHPLC vs. >95% in ESI-MS/MS) are addressed by cross-validating with isotopic internal standards (e.g., ²H₃-cholesteryl esters) .

- Reproducibility : Detailed protocols for lipid extraction and chromatography must specify solvent grades (e.g., HPLC-grade dichloromethane) and equipment models (e.g., Jasco V-730 spectrophotometer) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.